molecular formula C13H17N3O4S2 B2411349 3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923233-88-9

3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2411349
CAS No.: 923233-88-9
M. Wt: 343.42
InChI Key: ULAAHFDVENAIFF-UHFFFAOYSA-N
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Description

3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

The synthesis of 3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as high temperature and the presence of a catalyst.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the spirocyclic intermediate.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiophene-substituted spirocyclic compound.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity. This could include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or the spirocyclic core are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context.

Comparison with Similar Compounds

3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but differs in the substituents on the spirocyclic core.

    Spirotetramat: This compound is a spirocyclic insecticide with a different set of substituents and applications.

The uniqueness of this compound lies in its specific combination of the thiophene ring and sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-2-16-11(17)13(14-12(16)18)5-7-15(8-6-13)22(19,20)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAAHFDVENAIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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